Ro 09-0680
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Overview
Description
Ro 09-0680 is a chemical compound with the molecular formula C18H16O2. It is also known by other names such as 8-methyl-2-(propan-2-yl)phenanthrene-3,4-dione. This compound has been identified in traditional Chinese medicine formulations and has shown potential in various scientific research applications .
Preparation Methods
The synthetic routes and reaction conditions for Ro 09-0680 are not explicitly detailed in the available literature. it is typically synthesized through organic synthesis methods involving the appropriate starting materials and reagents . Industrial production methods would likely involve similar organic synthesis techniques, scaled up for larger production volumes.
Chemical Reactions Analysis
Ro 09-0680 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ro 09-0680 has been identified in traditional Chinese medicine formulations and has shown potential in various scientific research applications . It has been found to have neuroprotective effects by reducing apoptosis in Aβ 1-42-stimulated SH-SY5Y cells . Additionally, it has been shown to influence the complement and coagulation cascades pathway by affecting the target gene F7 . This compound is also being studied for its potential use in the treatment of hyperlipidemia .
Mechanism of Action
The exact mechanism of action for Ro 09-0680 is not explicitly stated in the sources. molecular docking results have shown that it has strong binding activity with PTGS2, which may be a potential target for the treatment of Alzheimer’s disease . It can also influence the complement and coagulation cascades pathway by affecting the target gene F7 .
Comparison with Similar Compounds
Properties
CAS No. |
87112-49-0 |
---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
8-methyl-2-propan-2-ylphenanthrene-3,4-dione |
InChI |
InChI=1S/C18H16O2/c1-10(2)15-9-12-7-8-13-11(3)5-4-6-14(13)16(12)18(20)17(15)19/h4-10H,1-3H3 |
InChI Key |
SLTQYODWMZBDPJ-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C(=C3)C(C)C |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C(=C3)C(C)C |
Appearance |
Solid powder |
87112-49-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ro 09-0680; Ro 09 0680; Ro-09-0680. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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